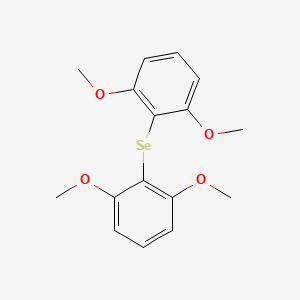
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene typically involves the reaction of 2,6-dimethoxyphenyl lithium with selenium compounds. One common method is the reaction of 2,6-dimethoxyphenyl lithium with selenium dichloride, followed by the reaction with 1,3-dimethoxybenzene . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the principles of organoselenium chemistry and the use of large-scale organic synthesis techniques can be applied to produce this compound in larger quantities if needed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene has several scientific research applications:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar antioxidant properties.
Selenomethionine: An amino acid derivative containing selenium, known for its role in protein synthesis and antioxidant defense.
Uniqueness
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene is unique due to its specific structure, which combines two methoxy-substituted aromatic rings with a selenium atom. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
138616-50-9 |
|---|---|
Formule moléculaire |
C16H18O4Se |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
2-(2,6-dimethoxyphenyl)selanyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4Se/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 |
Clé InChI |
ZHFOTCNFXVLPMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)[Se]C2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



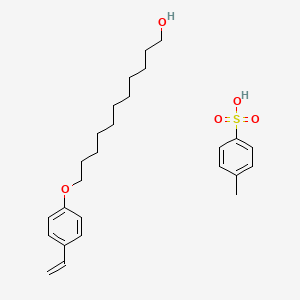

![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
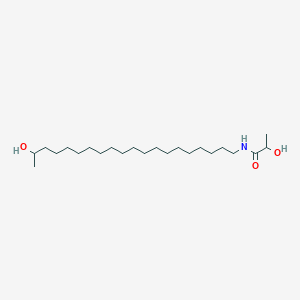

![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
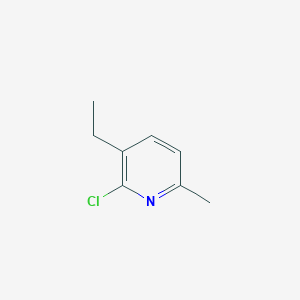
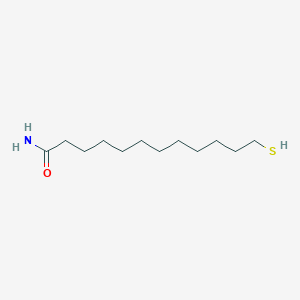

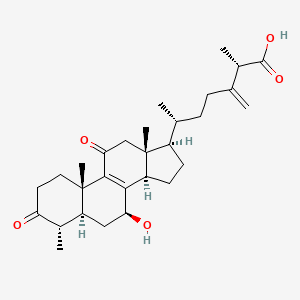
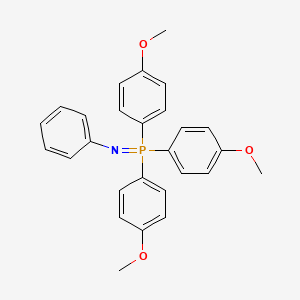
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)
